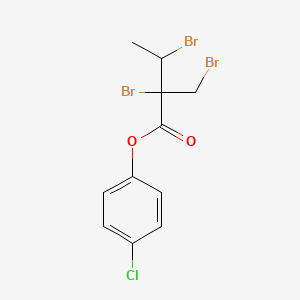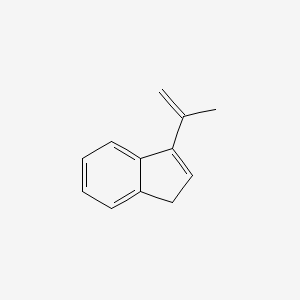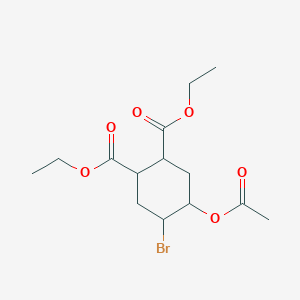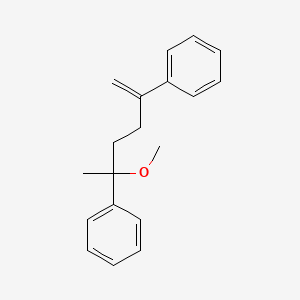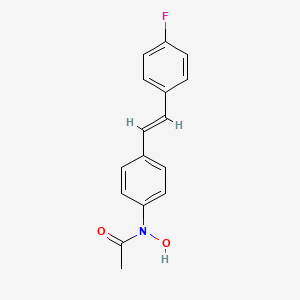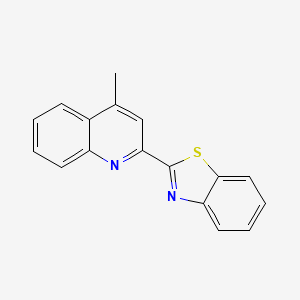
2-(1,3-Benzothiazol-2-yl)-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-methylquinoline typically involves the condensation of 2-aminobenzenethiol with an appropriate quinoline derivative. One common method is the reaction of 2-aminobenzenethiol with 4-methylquinoline-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
2-(1,3-Benzothiazol-2-yl)-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)quinoline
- 4-Methylquinoline
- 2-Aminobenzenethiol
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-methylquinoline is unique due to its combined structural features of benzothiazole and quinoline, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
64819-82-5 |
|---|---|
分子式 |
C17H12N2S |
分子量 |
276.4 g/mol |
IUPAC 名称 |
2-(4-methylquinolin-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H12N2S/c1-11-10-15(18-13-7-3-2-6-12(11)13)17-19-14-8-4-5-9-16(14)20-17/h2-10H,1H3 |
InChI 键 |
SYZUCIPSUSOFAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


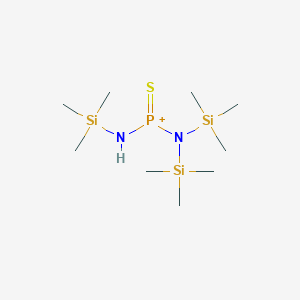

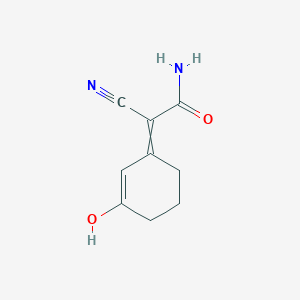
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
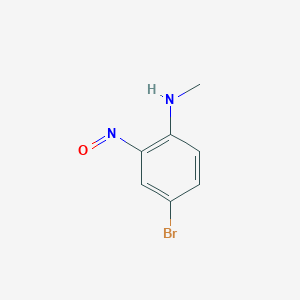

![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)


